Methyl 4-cyano-2,6-difluorobenzoate is an organic compound with the molecular formula and a molecular weight of 197.14 g/mol. It is classified as an aromatic ester due to the presence of a benzoate structure. The compound features a cyano group (-C≡N) and two fluorine atoms attached to the benzene ring, which influence its chemical reactivity and physical properties.
Methyl 4-cyano-2,6-difluorobenzoate can be sourced from chemical suppliers such as Sigma-Aldrich and Ambeed, where it is available for research and industrial applications. Its classification falls under the category of benzoate esters, specifically those containing cyano and fluorine substituents, which are known for their varied reactivity in organic synthesis and potential applications in pharmaceuticals and agrochemicals .
The synthesis of methyl 4-cyano-2,6-difluorobenzoate can be achieved through several methods:
The esterification reaction can be represented as follows:
This reaction typically achieves high yields under optimal conditions.
Methyl 4-cyano-2,6-difluorobenzoate has a distinct molecular structure characterized by:
The InChI key for methyl 4-cyano-2,6-difluorobenzoate is JXCCQXOALVABKF
, and it has a CAS number of 1376259-20-9. The compound's structure can be visualized using molecular modeling software or databases such as PubChem .
Methyl 4-cyano-2,6-difluorobenzoate is involved in several key chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-cyano-2,6-difluorobenzoate primarily involves its reactivity due to the electron-withdrawing effects of the cyano and fluorine groups. These effects enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack during substitution reactions.
For example, in nucleophilic substitution reactions:
Methyl 4-cyano-2,6-difluorobenzoate exhibits several notable physical properties:
The compound is characterized by:
Methyl 4-cyano-2,6-difluorobenzoate finds various applications in scientific research:
The most industrially viable route to Methyl 4-cyano-2,6-difluorobenzoate involves the direct esterification of the corresponding carboxylic acid precursor. This method employs 4-cyano-2,6-difluorobenzoic acid, which undergoes Fischer esterification under acidic conditions with methanol as both solvent and reactant. Sulfuric acid catalysis (typically 1-5 mol%) proves highly effective, driving the reaction to completion at reflux temperatures (65-70°C) within 4-8 hours. This approach offers significant advantages, including the commercial availability of the acid precursor and the operational simplicity of the esterification process. Reaction monitoring via thin-layer chromatography or HPLC reveals completion when the acid peak diminishes, after which the mixture is cooled to precipitate the product or concentrated for purification [4] .
Alternative catalysts demonstrate varying efficiencies in this transformation. p-Toluenesulfonic acid (pTSA) exhibits comparable catalytic activity to sulfuric acid but with potentially milder reaction conditions, while Lewis acids like boron trifluoride etherate enable esterification at lower temperatures (40-50°C), albeit with extended reaction times. The solvent selection significantly influences reaction kinetics; neat methanol systems provide excellent conversion but require careful water management, while mixed solvents like toluene-methanol (3:1) facilitate azeotropic water removal, shifting equilibrium toward ester formation. Post-reaction processing involves neutralization with aqueous sodium bicarbonate, extraction with dichloromethane or ethyl acetate, and sequential washes followed by solvent evaporation. Crystallization from n-hexane or ethanol-water mixtures yields the purified ester as colorless needles with typical yields exceeding 85% and purity >98% by HPLC analysis [4] .
Table 1: Catalytic Efficiency in Esterification of 4-Cyano-2,6-difluorobenzoic Acid
Catalyst (5 mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Concentrated H₂SO₄ | Neat MeOH | 65-70 | 4 | 92 |
p-Toluenesulfonic acid | Toluene:MeOH (3:1) | 110 (reflux) | 6 | 88 |
Boron trifluoride etherate | Dichloromethane:MeOH (2:1) | 40 | 12 | 78 |
Amberlyst-15 (heterogeneous) | Neat MeOH | 65 | 8 | 82 |
When the carboxylic acid precursor is unavailable, an alternative pathway involves dehydration strategies applied to aldehyde or amide intermediates. The most efficient approach utilizes methyl 4-(aminocarbonyl)-2,6-difluorobenzoate (the corresponding carboxamide), which undergoes dehydration with reactive dehydrating agents. Thionyl chloride (SOCl₂) demonstrates exceptional efficacy in this transformation, particularly when used in dichloromethane at 0-5°C with gradual warming to room temperature over 2 hours. This method achieves near-quantitative conversion to the nitrile with minimal byproduct formation. The reaction mechanism involves nucleophilic attack by the amide oxygen on SOCl₂, forming an imidoyl chloride intermediate that rapidly eliminates HCl to yield the nitrile [1] [7].
Phosphorus-based dehydrating agents offer alternatives with distinct advantages. Phosphorus pentachloride (PCl₅) in refluxing tetrachloroethane provides rapid dehydration within 30 minutes but requires careful handling due to its reactivity. Phosphorus oxychloride (POCl₃), particularly when combined with catalysts like N,N-dimethylformamide (forming the Vilsmeier reagent), facilitates dehydration at milder temperatures (60-80°C) and is preferred for substrates sensitive to harsh conditions. Following dehydration, the reaction mixture is typically quenched into ice-water, and the product extracted into organic solvents. Solvent selection for extraction proves critical; ethyl acetate demonstrates superior partitioning efficiency compared to ethers due to the compound's intermediate polarity. The organic phase is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Final purification employs recrystallization from ethanol, yielding the target compound with excellent purity (>97%) and isolated yields typically ranging from 75-85% [1] [7].
Table 2: Dehydration Reagent Efficiency for Nitrile Formation
Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
SOCl₂ (3 equiv) | CH₂Cl₂ | 0-25 | 2 | 94 | Low (<3%) |
PCl₅ (1.2 equiv) | C₂H₂Cl₄ | 140 (reflux) | 0.5 | 88 | Moderate (5-8%) |
POCl₃ (2.5 equiv) | Toluene | 80 | 3 | 82 | Low (<4%) |
P₄O₁₀ (2 equiv) | Xylene | 140 | 6 | 75 | High (10-15%) |
Transitioning from laboratory synthesis to industrial production demands meticulous parameter optimization to enhance efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors represent a transformative technology for the esterification process, offering superior thermal management and consistent product quality compared to batch reactors. In optimized continuous systems, a solution of 4-cyano-2,6-difluorobenzoic acid in methanol and concentrated sulfuric acid (2.5 mol%) passes through a heated tubular reactor maintained at 85-90°C with a residence time of 25-30 minutes. This configuration achieves near-quantitative conversion (>98%) with throughput exceeding 5 kg/hour per liter of reactor volume. The continuous outflow undergoes immediate neutralization with aqueous sodium carbonate in an in-line static mixer, followed by continuous liquid-liquid extraction using countercurrent centrifugal contactors. This integrated approach minimizes process time from 8-12 hours in batch to under 60 minutes in continuous mode while reducing solvent consumption by 40% [7] [8].
Solvent recycling protocols significantly improve the process economics and environmental footprint. Extraction solvents like dichloromethane or ethyl acetate are recovered via distillation, achieving >95% recovery rates with purity sufficient for reuse in subsequent batches. Mother liquors from crystallization steps undergo activated carbon treatment to remove colored impurities, followed by concentration to recover additional product, increasing overall yield by 6-8%. Quality control emphasizes rigorous in-process monitoring through inline FTIR spectroscopy to track reaction progression and automated sampling with HPLC analysis to ensure intermediate and final product specifications. Critical quality attributes include chemical purity (>99.0% by HPLC), low water content (<0.1% by Karl Fischer titration), and controlled levels of residual solvents (<500 ppm methanol, <50 ppm chlorinated solvents) according to ICH guidelines. These optimized parameters collectively reduce production costs by approximately 30% compared to conventional batch processing while maintaining stringent quality standards required for pharmaceutical applications [7] [8].
Energy integration strategies further enhance sustainability. Waste heat from exothermic dehydration reactions is captured via heat exchangers to preheat incoming reagents, reducing external energy requirements by 15-20%. Additionally, the implementation of catalytic distillation techniques during solvent recovery minimizes energy consumption during purification. For the crystallization step, controlled cooling profiles (0.5°C/minute) from 65°C to 5°C produce uniform crystals with excellent filtration characteristics, reducing processing time and solvent retention in the filter cake. These industrially optimized processes consistently deliver metric-ton quantities of Methyl 4-cyano-2,6-difluorobenzoate meeting pharmaceutical intermediate specifications, supporting its application in large-scale drug manufacturing campaigns [7].
Table 3: Key Industrial Production Metrics for Methyl 4-cyano-2,6-difluorobenzoate
Process Parameter | Laboratory Scale | Optimized Industrial Process | Improvement Factor |
---|---|---|---|
Production Capacity | 50-100 g/batch | 500-800 kg/day | >5000x |
Reaction Time | 4-8 hours | 25-30 minutes | 8-16x reduction |
Overall Yield | 80-85% | 90-93% | 5-8% absolute increase |
Solvent Consumption | 15-20 L/kg | 5-7 L/kg | 60-70% reduction |
Energy Consumption | High (batch) | Low (continuous + heat integration) | 40% reduction |
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